REACTION_CXSMILES
|
C([O:8][C:9]1[CH:21]=[CH:20][C:12]2[N:13]([CH2:16][CH:17]3[CH2:19][CH2:18]3)[N:14]=[N:15][C:11]=2[C:10]=1[C:22]([F:25])([F:24])[F:23])C1C=CC=CC=1>CO.C(OCC)(=O)C>[CH:17]1([CH2:16][N:13]2[C:12]3[CH:20]=[CH:21][C:9]([OH:8])=[C:10]([C:22]([F:24])([F:25])[F:23])[C:11]=3[N:15]=[N:14]2)[CH2:19][CH2:18]1 |f:1.2|
|
Name
|
5-Benzyloxy-1-(cyclopropylmethyl)-4-(trifluoromethyl)-1H-benzotriazole
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Quantity
|
5.04 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C2=C(N(N=N2)CC2CC2)C=C1)C(F)(F)F
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Name
|
methanol ethyl acetate
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO.C(C)(=O)OCC
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Type
|
CUSTOM
|
Details
|
stirred vigorously for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was sparged under nitrogen
|
Type
|
ADDITION
|
Details
|
treated with Pearlman's catalyst (2 g, 0.2 wt equiv)
|
Type
|
CUSTOM
|
Details
|
sparged under hydrogen (1 atm)
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of Celite, which
|
Type
|
WASH
|
Details
|
was washed with methanol (500 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CN1N=NC2=C1C=CC(=C2C(F)(F)F)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |